N-butyl-4,5-dichloro-2-methylbenzenesulfonamide
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Overview
Description
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide, also known as BDCM, is a chemical compound that has been widely used in various industrial processes. It is a member of the group of disinfection byproducts (DBPs) that are formed when chlorine is used to disinfect water. The presence of BDCM in drinking water has raised concerns about its potential health effects on humans.
Mechanism of Action
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is believed to exert its genotoxic and carcinogenic effects by forming reactive intermediates that can bind to DNA and cause damage. The reactive intermediates are formed when N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is metabolized by the liver into reactive species. The formation of reactive intermediates can also lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and further damage to DNA.
Biochemical and Physiological Effects:
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been shown to induce DNA damage and mutations in various cell types. It has also been shown to cause oxidative stress and inflammation. N-butyl-4,5-dichloro-2-methylbenzenesulfonamide exposure has been associated with an increased risk of bladder cancer and other cancers.
Advantages and Limitations for Lab Experiments
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a useful tool for studying the genotoxic and carcinogenic effects of disinfection byproducts. It can be used to investigate the mechanisms of DNA damage and the role of oxidative stress in cancer development. However, N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a toxic and hazardous compound that requires careful handling and disposal. Its use in lab experiments is limited by its potential health risks and the need for specialized equipment and facilities.
Future Directions
Future research on N-butyl-4,5-dichloro-2-methylbenzenesulfonamide should focus on identifying the molecular mechanisms underlying its genotoxic and carcinogenic effects. This could involve studying the formation and fate of reactive intermediates, as well as the role of oxidative stress and inflammation in cancer development. In addition, future studies should investigate the potential for N-butyl-4,5-dichloro-2-methylbenzenesulfonamide to interact with other environmental pollutants and chemicals, as well as the potential for exposure to N-butyl-4,5-dichloro-2-methylbenzenesulfonamide to vary between different populations. Finally, research should focus on developing safer disinfection methods that minimize the formation of DBPs like N-butyl-4,5-dichloro-2-methylbenzenesulfonamide.
Conclusion:
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a genotoxic and carcinogenic compound that has been widely studied for its potential health effects on humans. Its use in lab experiments is limited by its potential health risks and the need for specialized equipment and facilities. Future research should focus on identifying the molecular mechanisms underlying its genotoxic and carcinogenic effects and developing safer disinfection methods that minimize the formation of DBPs like N-butyl-4,5-dichloro-2-methylbenzenesulfonamide.
Synthesis Methods
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonamide with n-butylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields N-butyl-4,5-dichloro-2-methylbenzenesulfonamide in high purity. The synthesis method has been optimized to produce N-butyl-4,5-dichloro-2-methylbenzenesulfonamide in large quantities for research purposes.
Scientific Research Applications
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been extensively studied for its potential health effects on humans. It has been shown to be a genotoxic and carcinogenic compound, meaning it can cause damage to DNA and lead to the development of cancer. N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been found to be mutagenic in various in vitro and in vivo assays, indicating its potential to cause genetic mutations.
properties
Product Name |
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide |
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Molecular Formula |
C11H15Cl2NO2S |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
N-butyl-4,5-dichloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-3-4-5-14-17(15,16)11-7-10(13)9(12)6-8(11)2/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
TVECGOWKSVBVQJ-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Origin of Product |
United States |
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